4-Amino-2,5-dicloropirimidina

Descripción general

Descripción

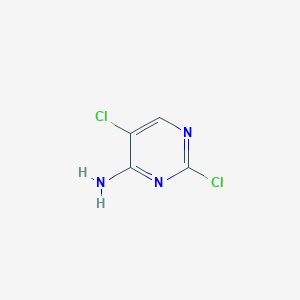

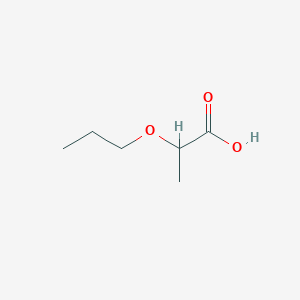

2,5-Dichloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The presence of chlorine atoms at the 2 and 5 positions, along with an amine group at the 4 position, makes this compound a versatile intermediate for various chemical reactions and syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various functional groups. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the potential for creating a wide array of substituted pyrimidines . Similarly, starting from 2,4-dichloropyrimidine, a concise synthetic route to 4-aryl-5-pyrimidinylimidazoles has been described, showcasing the sequential substitution of chloro groups and the versatility of the pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse, as evidenced by the crystal structure analysis of various substituted pyrimidines. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative with dichlorophenyl groups has been elucidated, providing insights into the molecular conformation and potential interactions in the solid state . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine further illustrates the hydrogen bonding and π-stacking interactions that can occur in these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclization reactions, and cross-coupling reactions. The transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives through reactions with amines and SOCl2-DMF is one such example . The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine also demonstrates the reactivity of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. The synthesis of a library of drug-like small molecules based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines highlights the impact of different substituents on the properties of the resulting compounds . Additionally, the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives and their biological activities suggest that even small changes in molecular structure can lead to significant differences in biological function .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

4-Amino-2,5-dicloropirimidina: es un intermedio valioso en la síntesis orgánica. Sirve como precursor de varios compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos . Sus grupos dicloro son sitios reactivos para reacciones de sustitución nucleófila, permitiendo la síntesis de una amplia gama de pirimidinas sustituidas.

Farmacología

En farmacología, This compound se utiliza para crear compuestos con posibles propiedades antiinflamatorias y analgésicas . También se explora su papel en la síntesis de inhibidores de la dihidrofolato reductasa, que son importantes en la terapia contra el cáncer y los tratamientos contra el VIH .

Bioquímica

This compound: se utiliza en la investigación bioquímica como un bloque de construcción para sintetizar varias moléculas biológicamente activas. Su papel en la construcción de análogos de nucleósidos e inhibidores enzimáticos es de particular interés en el estudio de las vías bioquímicas .

Química Medicinal

Juega un papel significativo en la química medicinal, donde se utiliza para desarrollar nuevos agentes terapéuticos. Su incorporación a las moléculas puede conducir a fármacos con propiedades farmacocinéticas mejoradas, como una mejor absorción y permeabilidad de la membrana .

Aplicaciones Industriales

Si bien los usos industriales específicos de This compound no están ampliamente documentados, su papel como intermedio en la síntesis química sugiere su utilidad en la producción de materiales para diversas aplicaciones industriales, incluido el desarrollo de productos químicos especiales y materiales avanzados .

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It is known that pyrimidines play a crucial role in numerous biological processes, including the synthesis of dna, rna, and proteins . Therefore, it is plausible that 2,5-Dichloropyrimidin-4-amine could interact with these processes, potentially influencing the function of cells and organisms.

Biochemical Pathways

Given its structural similarity to other pyrimidines, it may be involved in pathways related to nucleotide metabolism .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its structural similarity to other pyrimidines, it may influence the synthesis of dna, rna, and proteins, potentially affecting cell function and organismal physiology .

Action Environment

Like other chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2,5-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISNGTFIGFWFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578781 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89180-51-8 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)